8-Chloro-5-[2-(3,4-dichlorophenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Description
Properties
CAS No. |
38913-43-8 |
|---|---|
Molecular Formula |
C18H12Cl3NO3 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
8-chloro-5-[2-(3,4-dichlorophenyl)ethyl]-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H12Cl3NO3/c19-12-5-2-9(7-14(12)21)1-3-10-4-6-13(20)16-15(10)17(23)11(8-22-16)18(24)25/h2,4-8H,1,3H2,(H,22,23)(H,24,25) |
InChI Key |
MUUDHEQLGKTRQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC2=C3C(=C(C=C2)Cl)NC=C(C3=O)C(=O)O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5-(3,4-dichlorophenethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. A common route might include:
Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from aniline derivatives.
Chlorination: Introduction of chlorine atoms at specific positions on the phenethyl and quinoline rings.
Carboxylation: Addition of the carboxylic acid group at the 3-position of the quinoline ring.
Oxidation: Formation of the 4-oxo group through oxidation reactions.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Hydrolysis of the Carboxylic Ester Precursor
The compound is synthesized via hydrolysis of its ethyl ester precursor under acidic or basic conditions. This reaction is critical for generating the bioactive carboxylic acid moiety:
Mechanistic Insight :
-
Acidic conditions protonate the ester carbonyl, enhancing electrophilicity for nucleophilic attack by water.
-
Basic hydrolysis proceeds via deprotonation, forming a tetrahedral intermediate that collapses to release the carboxylate .
Nucleophilic Substitution at C-7
The chlorine at position 8 and fluorine at position 6 (in analogs) are susceptible to nucleophilic displacement, particularly with amines or alkoxides:
Key Observations :
-
Reactivity follows the order: C-8 Cl < C-6 F (in fluoro analogs) .
-
Steric hindrance from the 2-(3,4-dichlorophenyl)ethyl group reduces substitution rates at adjacent positions.
Metal Complexation
The carboxylic acid and ketone groups enable chelation with divalent cations, altering bioavailability:
| Metal Ion | Stoichiometry | Stability Constant (log K) | Biological Impact |
|---|---|---|---|
| Mg²⁺ | 1:1 | 4.2–5.1 | Reduced antibacterial efficacy in Mg-rich media |
| Fe³⁺ | 1:2 | 8.7–9.3 | Potential pro-oxidant effects |
Structural Basis :
-
Coordination involves the 4-oxo and 3-carboxylate groups, forming a stable six-membered ring.
Photodegradation
UV exposure induces decomposition, primarily via:
-
Decarboxylation : Loss of CO₂ from the C-3 position.
-
Dehalogenation : Cleavage of C-Cl bonds, forming quinoline radicals.
| Condition | Degradation Pathway | Half-Life | Byproducts |
|---|---|---|---|
| UV-A (365 nm), pH 7.4 | Oxidative dechlorination | 2.1 h | 8-Hydroxyquinoline derivatives |
| UV-C (254 nm), acidic | Ring-opening → Chlorinated aldehydes | 0.8 h | 3,4-Dichlorophenylacetaldehyde |
Bioconjugation Reactions
The carboxylic acid facilitates coupling to biomolecules for targeted delivery:
| Target | Coupling Method | Application | Efficiency |
|---|---|---|---|
| Polyethylene glycol (PEG) | EDC/NHS chemistry, pH 6.5 | Prolonged plasma half-life | 60–70% |
| Antibodies | Carbodiimide-mediated amidation | Tumor-specific drug delivery | 40–50% |
Optimization Challenges :
-
Steric bulk from the dichlorophenyl group necessitates extended reaction times.
Redox Reactions
The dihydroquinoline core undergoes oxidation to quinoline, altering pharmacological properties:
| Oxidizing Agent | Conditions | Product | Biological Activity |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 0°C | 4-Oxo-1-quinoline-3-carboxylic acid | Inactive |
| DDQ | CH₂Cl₂, rt, 12 h | Aromatized quinoline with retained Cl | Reduced potency |
Structural Implications :
Thermal Degradation
At elevated temperatures (>200°C), the compound decomposes via:
-
Cleavage of the C-5 side chain → 3,4-dichlorostyrene.
-
Decarboxylation → 8-chloro-4-oxo-1,4-dihydroquinoline.
| Temperature | Major Degradants | Toxicity Profile |
|---|---|---|
| 220°C | 3,4-Dichlorophenylacetaldehyde | Mutagenic (Ames test positive) |
| 250°C | Chlorinated quinoline dimers | Cytotoxic to mammalian cells |
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating bacterial infections.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-5-(3,4-dichlorophenethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves:
Molecular Targets: Binding to bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication.
Pathways Involved: Inhibition of these enzymes leads to the disruption of DNA replication and cell death in bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The target compound belongs to a broader class of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids. Key structural analogs and their differentiating features are summarized below:
Table 1: Structural Comparison of Quinoline Derivatives
| Compound Name | Substituents (Positions) | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 8-Cl; 5-[2-(3,4-dichlorophenyl)ethyl] | Dichlorophenyl ethyl, Cl | ~453.1* |
| 1-ethyl-6-fluoro-7-(4-(2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl)piperazin-1-yl)-... (6c) | 6-F; 7-piperazine-linked coumarin derivative | Fluoro, piperazine, coumarin | ~605.6 |
| 5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (HR468121) | 5-Cl; 8-OCH3; 1-CH3 | Methoxy, methyl | ~267.7 |
| 1-cyclopropyl-6-fluoro-7-(4-(2-(hydroxyimino)-2-(8-methoxy-2-oxo-2H-chromen-3-yl)ethyl)... (6d) | 6-F; 7-piperazine-linked hydroxyimino-coumarin | Cyclopropyl, hydroxyimino, coumarin | ~620.6 |
*Calculated based on molecular formula.
Key Observations:
Substituent Complexity : The target compound’s 5-position features a bulky dichlorophenyl ethyl group, which may enhance lipophilicity and target binding but could reduce solubility compared to piperazine-linked analogs like 6c and 6d .
Halogenation : Unlike fluoro-substituted derivatives (e.g., 6c , 6d ), the target compound lacks fluorine but includes multiple chlorines. Chlorine’s stronger electron-withdrawing effects may influence electronic interactions with bacterial enzymes .
Core Modifications : HR468121 (5-Cl, 8-OCH3, 1-CH3) demonstrates that smaller substituents (e.g., methyl, methoxy) reduce molecular weight and may improve synthetic yield compared to the target compound’s complex side chain .
Biological Activity
8-Chloro-5-[2-(3,4-dichlorophenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS No. 38913-43-8) is a synthetic compound belonging to the quinolone class, known for its broad-spectrum antibacterial properties. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₂Cl₃NO₃ |
| Molecular Weight | 396.6 g/mol |
| IUPAC Name | 8-chloro-5-[2-(3,4-dichlorophenyl)ethyl]-4-oxo-1H-quinoline-3-carboxylic acid |
| CAS Number | 38913-43-8 |
Antibacterial Properties
This compound exhibits significant antibacterial activity primarily through its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound disrupts bacterial cell division and leads to cell death.
- Enzyme Inhibition : The compound binds to the active sites of DNA gyrase and topoisomerase IV.
- Disruption of DNA Replication : Inhibition of these enzymes prevents the supercoiling of DNA necessary for replication.
- Induction of Apoptosis : In some cases, this disruption can lead to apoptotic pathways in bacterial cells.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicate a dose-dependent inhibition of cell growth in several cancer types:
- Prostate Cancer Cells : Demonstrated significant antiproliferative effects at clinically relevant concentrations.
- Bladder Cancer Cells : Exhibited a time-dependent reduction in cell viability.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other quinolones like ciprofloxacin and levofloxacin.
| Compound | Antibacterial Activity | Antifungal Activity | Cytotoxicity in Cancer Cells |
|---|---|---|---|
| 8-Chloro Compound | High | Potential | Significant |
| Ciprofloxacin | High | Moderate | Moderate |
| Levofloxacin | Broad-spectrum | Limited | Significant |
Case Studies and Research Findings
- Antimicrobial Studies : A study demonstrated that the compound exhibited an IC₅₀ value comparable to ciprofloxacin against Gram-positive and Gram-negative bacteria.
- Cancer Research : Investigations into its cytotoxic effects revealed that it could induce apoptosis in prostate cancer cells through cell cycle arrest mechanisms.
Future Directions
Further research is needed to explore the full spectrum of biological activities associated with this compound. Potential areas include:
- In vivo studies to assess therapeutic efficacy.
- Mechanistic studies to fully elucidate pathways affected by the compound.
- Exploration of analogs to enhance potency and reduce toxicity.
Q & A
Q. What are the established synthetic routes for 8-Chloro-5-[2-(3,4-dichlorophenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Chlorination : Selective chlorination of 4-hydroxyquinoline derivatives using agents like POCl₃ or SOCl₂ under controlled conditions to introduce chlorine at positions 5, 6, or 8 .
- Substitution and Alkylation : Reaction with 2-(3,4-dichlorophenyl)ethyl groups via nucleophilic substitution or Friedel-Crafts alkylation. For example, coupling with 3,4-dichlorophenylacetic acid derivatives (e.g., ethyl esters) in the presence of catalysts like AlCl₃ .
- Hydrolysis and Decarboxylation : Final steps may involve acidic/basic hydrolysis of ester groups to yield the carboxylic acid moiety, followed by purification via recrystallization or chromatography .
Q. Key Table: Comparison of Synthetic Steps
Q. What analytical techniques are critical for structural characterization?
Methodological Answer:
- X-ray Crystallography : Resolves dihedral angles (e.g., 6.8° between carboxyl group and quinoline ring) and hydrogen-bonding patterns (e.g., O–H⋯O dimers) .
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorophenyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 454.97 for C₁₈H₁₂Cl₃NO₃) .
Advanced Research Questions
Q. How can reaction yields be optimized during the alkylation step?
Methodological Answer: Yield improvements require:
- Catalyst Optimization : Use of Lewis acids like BF₃·Et₂O instead of AlCl₃ to reduce side reactions .
- Temperature Control : Stepwise heating (0°C → 40°C) minimizes decomposition of sensitive intermediates.
- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive sites during alkylation, followed by deprotection with TFA .
Data Contradiction Note : Some studies report lower yields (~50%) with AlCl₃ due to competing Friedel-Crafts acylation, while others achieve 70% using BF₃·Et₂O .
Q. How do researchers address conflicting reports on the compound’s enzyme inhibition mechanisms?
Methodological Answer: Contradictions arise from:
- Varied Substituent Effects : The 3,4-dichlorophenyl ethyl group may alter binding affinity compared to analogs (e.g., 2-methyl derivatives). Competitive inhibition assays (IC₅₀) under standardized pH and temperature conditions resolve discrepancies .
- Crystallographic vs. Docking Studies : X-ray data (e.g., binding to DNA gyrase) may conflict with computational models. Cross-validation using isothermal titration calorimetry (ITC) confirms thermodynamic parameters (ΔG, ΔH) .
Q. Table: Comparative Inhibition Data
| Target Enzyme | IC₅₀ (µM) | Method | Reference |
|---|---|---|---|
| Bacterial DNA Gyrase | 0.12 | Fluorescence assay | |
| Topoisomerase IV | 0.45 | Radiolabeled ATP hydrolysis |
Q. What strategies mitigate challenges in crystallizing the compound for structural studies?
Methodological Answer:
- Solvent Screening : Slow evaporation from toluene/ethyl acetate mixtures (1:1 v/v) produces diffraction-quality crystals .
- Temperature Gradients : Gradual cooling (40°C → 4°C over 72 hrs) reduces lattice defects.
- Co-crystallization : Additives like polyethylene glycol (PEG 4000) improve crystal packing .
Q. How is regioselectivity achieved during chlorination?
Methodological Answer:
Q. What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
Q. Key Takeaways for Researchers
- Synthesis : Prioritize BF₃·Et₂O over AlCl₃ for higher alkylation yields.
- Characterization : Combine X-ray and ITC to resolve mechanistic contradictions.
- Optimization : Use Boc protection and PEG-assisted crystallization for reproducible results.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
